Thalidomide-5-NH2-CH2-COOH

Catalog No.
S11222350
CAS No.
2412056-27-8
M.F
C15H13N3O6
M. Wt
331.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-5-NH2-CH2-COOH

CAS Number

2412056-27-8

Product Name

Thalidomide-5-NH2-CH2-COOH

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C15H13N3O6/c19-11-4-3-10(13(22)17-11)18-14(23)8-2-1-7(16-6-12(20)21)5-9(8)15(18)24/h1-2,5,10,16H,3-4,6H2,(H,20,21)(H,17,19,22)

InChI Key

ZATMCTCUKSYXHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O

Thalidomide-5-NH2-CH2-COOH, also known as compound 114, is a derivative of thalidomide characterized by the presence of an amino group and a carboxylic acid group attached to the five-position of the thalidomide structure. This compound has gained attention due to its potent and selective inhibition of tropomyosin receptor kinase (trk), which plays a crucial role in various cellular processes including growth and differentiation . The molecular formula for Thalidomide-5-NH2-CH2-COOH is C15H16N2O4, with a molecular weight of approximately 284.30 g/mol .

Typical for compounds containing amino and carboxylic acid functional groups. These reactions include:

  • Acid-base reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide formation: The amino group can react with carboxylic acids or activated carboxylic acids to form amides.

Additionally, Thalidomide-5-NH2-CH2-COOH can participate in coupling reactions, particularly in the synthesis of larger molecules or in the formation of conjugates with other pharmacologically active compounds .

Thalidomide-5-NH2-CH2-COOH exhibits significant biological activity as an inhibitor of tropomyosin receptor kinase (trk), which is involved in neuronal survival and differentiation. This inhibition suggests potential therapeutic applications in neurodegenerative diseases and certain cancers. The compound has also been noted for its role as a ligand for E3 ligases, contributing to targeted protein degradation pathways, which are increasingly relevant in drug discovery and development .

The synthesis of Thalidomide-5-NH2-CH2-COOH typically involves several steps:

  • Starting Material Preparation: The synthesis may begin with thalidomide or its derivatives.
  • Functionalization: Introduction of the amino group at the five-position can be achieved through nucleophilic substitution reactions or reduction methods.
  • Carboxylation: The addition of the carboxylic acid group can be performed via carboxylation reactions using carbon dioxide or through the use of appropriate reagents that introduce the carboxyl functional group.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high purity levels necessary for biological testing .

Thalidomide-5-NH2-CH2-COOH has several promising applications:

  • Cancer Therapy: Due to its ability to inhibit tropomyosin receptor kinase, it may be utilized in treating specific cancers where this pathway is aberrant.
  • Neurodegenerative Diseases: Its neuroprotective properties suggest potential uses in conditions like Alzheimer's disease.
  • Research Tool: As a selective inhibitor and E3 ligase ligand, it serves as a valuable tool in biochemical research aimed at understanding protein degradation mechanisms .

Studies have demonstrated that Thalidomide-5-NH2-CH2-COOH interacts with various proteins involved in signaling pathways related to cancer and neurodegeneration. Its role as an E3 ligase ligand allows it to modulate the ubiquitin-proteasome system, leading to targeted degradation of specific proteins that may contribute to disease progression. Interaction studies often utilize techniques such as mass spectrometry and co-immunoprecipitation to elucidate these relationships .

Several compounds share structural features with Thalidomide-5-NH2-CH2-COOH, each exhibiting unique biological activities:

Compound NameStructural FeaturesBiological Activity
ThalidomideOriginal compound with sedative effectsKnown teratogen; used for multiple myeloma treatment
LenalidomideModified thalidomide with improved efficacyImmunomodulatory effects; used in hematological malignancies
PomalidomideFurther modified derivativePotent immunomodulatory agent; used in multiple myeloma
ApremilastPhosphodiesterase 4 inhibitorAnti-inflammatory; used for psoriasis and psoriatic arthritis
DexamethasoneCorticosteroidAnti-inflammatory; used in various conditions including cancer

Thalidomide-5-NH2-CH2-COOH is unique due to its selective inhibition of tropomyosin receptor kinase, differentiating it from other derivatives that primarily focus on immunomodulatory effects or anti-inflammatory properties. Its dual functionality as both a trk inhibitor and an E3 ligase ligand positions it uniquely within this class of compounds .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

331.08043514 g/mol

Monoisotopic Mass

331.08043514 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-08

Explore Compound Types